molecular formula C13H18S B7993013 1-Allylsulfanyl-4-iso-butylbenzene

1-Allylsulfanyl-4-iso-butylbenzene

Cat. No.: B7993013
M. Wt: 206.35 g/mol
InChI Key: VUQZWXBFDXHBAX-UHFFFAOYSA-N
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Description

1-Allylsulfanyl-4-iso-butylbenzene is an organic compound characterized by the presence of an allylsulfanyl group and an iso-butyl group attached to a benzene ring

Preparation Methods

The synthesis of 1-Allylsulfanyl-4-iso-butylbenzene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzene derivatives and allyl sulfide.

    Reaction Conditions: The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to facilitate the formation of the desired product.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Allylsulfanyl-4-iso-butylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced products.

    Substitution: The benzene ring in this compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, depending on the reagents and conditions used.

Scientific Research Applications

1-Allylsulfanyl-4-iso-butylbenzene has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Allylsulfanyl-4-iso-butylbenzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to specific enzymes or receptors, leading to modulation of their activity.

    Pathways: Influencing cellular signaling pathways, such as those involved in inflammation or cell proliferation.

Comparison with Similar Compounds

1-Allylsulfanyl-4-iso-butylbenzene can be compared with other similar compounds, such as:

    1-Allylsulfanyl-4-tert-butylbenzene: Similar structure but with a tert-butyl group instead of an iso-butyl group, leading to different steric and electronic properties.

    1-Allylsulfanyl-4-methylbenzene: Contains a methyl group instead of an iso-butyl group, resulting in different reactivity and applications.

Properties

IUPAC Name

1-(2-methylpropyl)-4-prop-2-enylsulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18S/c1-4-9-14-13-7-5-12(6-8-13)10-11(2)3/h4-8,11H,1,9-10H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUQZWXBFDXHBAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)SCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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